Nemonoxacin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nemonoxacin-d3 is a deuterium-labeled derivative of nemonoxacin, a novel non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and atypical pathogens. It is particularly effective against methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin involves several key steps, including the construction of a chiral methyl group. The process typically starts with the preparation of a crucial intermediate, tert-butyl (3S,5S)-5-methylpiperidin-3-yl carbamate, under stringent conditions such as -78°C with lithium hexamethyldisilazide (LiHMDS) . The continuous flow process optimization, aided by machine learning, has been employed to achieve high yield and enantioselectivity in the production of nemonoxacin .
Industrial Production Methods
Industrial production of nemonoxacin is spearheaded by TaiGen Biotechnology, with exclusive production rights held by Zhejiang Pharmaceutical Co., Ltd. The production process involves optimizing various parameters to balance yield and enantioselectivity, ensuring the efficient synthesis of the active pharmaceutical ingredient .
化学反応の分析
Types of Reactions
Nemonoxacin-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in the field of antibacterial agents .
科学的研究の応用
Nemonoxacin-d3 has a wide range of scientific research applications, including:
作用機序
Nemonoxacin-d3 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination. This inhibition prevents DNA synthesis, leading to bacterial cell death . The molecular targets and pathways involved in this mechanism are similar to those of other quinolone antibiotics .
類似化合物との比較
Similar Compounds
Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but higher resistance rates compared to nemonoxacin.
Moxifloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic profiles.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher incidence of adverse effects.
Uniqueness of Nemonoxacin-d3
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens. It also exhibits greater efficacy against multidrug-resistant bacteria and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
特性
分子式 |
C20H25N3O4 |
---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3 |
InChIキー |
AVPQPGFLVZTJOR-IYZCKYNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C |
正規SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。